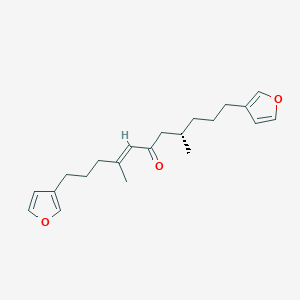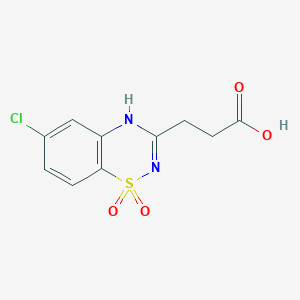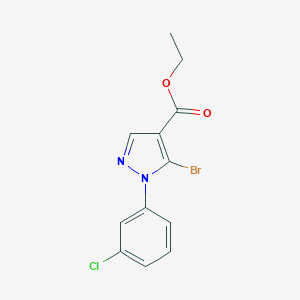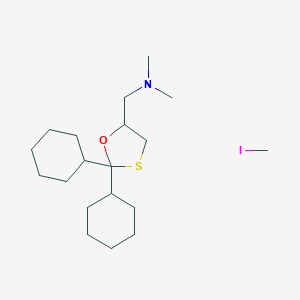
1-(4-Decylphenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-(4-Decylphenyl)-2,2,2-trifluoroethanone, commonly known as 4-decylphenyl trifluoroethanone, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless liquid that is insoluble in water, but miscible with organic solvents. It has a low vapor pressure and a low flammability rating. It has a melting point of -20°C and a boiling point of 143°C.
Applications De Recherche Scientifique
Application in Organic Solar Cells
Specific Scientific Field
Material Science and Renewable Energy
Summary of the Application
The compound is used as an electron acceptor in the development of organic solar cells .
Methods of Application
The compound is synthesized via Suzuki couplings using IsoDPP as a central building block and napthalimide or phthalimide as end-capping groups . It exhibits good solubility in a range of organic solvents including chloroform (CF), dichloromethane (DCM), and tetrahydrofuran (THF), and has a high thermal stability .
Results or Outcomes
The new materials absorb in the wavelength range of 300–600 nm and both compounds have similar electron affinities, with the electron affinities that are compatible with their use as acceptors in donor-acceptor bulk heterojunction (BHJ) organic solar cells . The best device performance was observed with a V OC of 0.92 V, a J SC of 1.7 mAcm −2, a FF of 63%, and a PCE of 0.97% .
Application in Gas Sensors
Specific Scientific Field
Chemical Engineering and Sensor Technology
Summary of the Application
The compound is used as a diluent in silicone rubber and as a buffer in gas sensors .
Methods of Application
The compound has the ability to suppress chloride channels by binding to the valinomycin receptor site on the membrane of bacteria . It selectively blocks anions and can be used for selective titration and monitoring of anions .
Results or Outcomes
The compound has been shown to be a gas sensor with good selectivity for detecting ethylene over other gases .
Application in Carbonate Selective Membranes and Electrodes
Summary of the Application
The compound is used in the development of carbonate selective membranes and electrodes .
Methods of Application
The compound is incorporated into a membrane formulation that includes a polymeric inert support material, a plasticizer, a quaternary ammonium ion, and an ionophore . The compound serves as a hydrophobic molecule that assists in binding the organic constituents to the matrix and repelling charged species from the solution phase .
Results or Outcomes
The resulting carbonate ion selective membrane is highly selective for carbonate ions and can be used in a carbonate ion selective electrode .
Application in the Synthesis of Fluorinated Polymers
Specific Scientific Field
Polymer Science and Material Engineering
Summary of the Application
The compound is used in the synthesis of new fluorinated polymers .
Methods of Application
The compound is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .
Results or Outcomes
The resulting fluorinated polymers have high average molecular weight, high thermal stability, and good film-forming properties .
Application in Ion Selective Electrodes
Specific Scientific Field
Analytical Chemistry and Sensor Technology
Summary of the Application
The compound is used in the development of ion selective electrodes, particularly those specifically responsive to carbonate ions .
Methods of Application
The compound is incorporated into a membrane formulation that includes a polymeric inert support material, a plasticizer, a quaternary ammonium ion, an ionophore which is preferentially reactive with carbonate ions, and a hydrophobic molecule . The compound serves as a hydrophobic molecule that assists in binding the organic constituents to the matrix and repelling charged species from the solution phase .
Results or Outcomes
Application in Organocatalysis
Specific Scientific Field
Organic Chemistry and Catalysis
Methods of Application
The compound is used in the reaction mixture as a catalyst to facilitate the oxidation process .
Results or Outcomes
The use of the compound as an organocatalyst leads to efficient oxidation of tertiary amines and azines to N-oxidesalkenes .
Propriétés
IUPAC Name |
1-(4-decylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNWUVBDBVUZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143274 | |
| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Decylphenyl)-2,2,2-trifluoroethanone | |
CAS RN |
100444-41-5 | |
| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100444415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100444-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



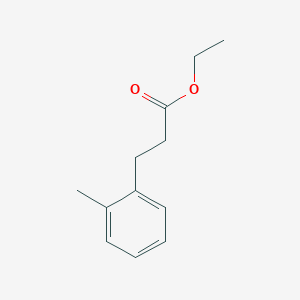
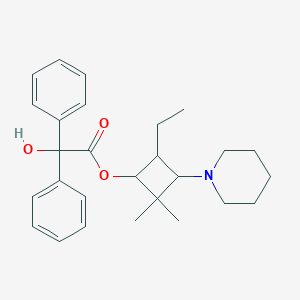
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
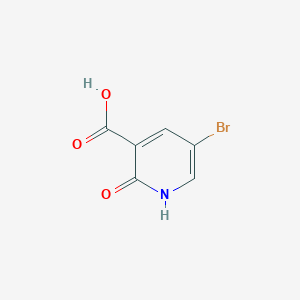

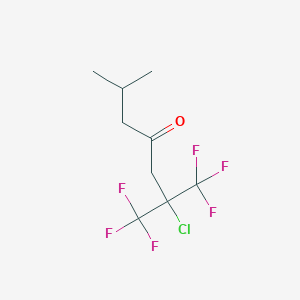
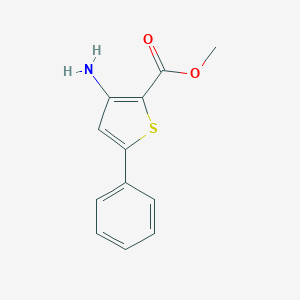
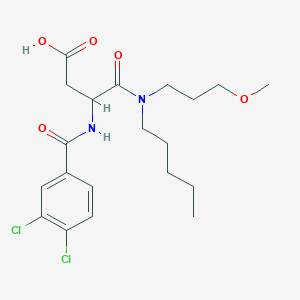
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
